molecular formula C39H44N2O8 B14442633 5-Isoquinolinol, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-((4-methoxy-3-(4-(((6S)-6,7,8,9-tetrahydro-4-methoxy-7-methyl-1,3-dioxolo(4,5-f)isoquinolin-6-yl)methyl)phenoxy)phenyl)methyl)-2-methyl-, (1S)- CAS No. 75352-25-9

5-Isoquinolinol, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-((4-methoxy-3-(4-(((6S)-6,7,8,9-tetrahydro-4-methoxy-7-methyl-1,3-dioxolo(4,5-f)isoquinolin-6-yl)methyl)phenoxy)phenyl)methyl)-2-methyl-, (1S)-

Cat. No.: B14442633
CAS No.: 75352-25-9
M. Wt: 668.8 g/mol
InChI Key: OLUBXTYZCRTRJK-CONSDPRKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thalistine involves complex organic reactions, typically starting from simpler isoquinoline derivatives. The exact synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.

Industrial Production Methods

Industrial production of thalistine is not widely documented, suggesting that it may be produced on a smaller scale for research purposes rather than large-scale industrial applications.

Chemical Reactions Analysis

Types of Reactions

Thalistine can undergo various chemical reactions, including:

    Oxidation: Thalistine can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in thalistine.

    Substitution: Thalistine can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce simpler alkaloid structures.

Scientific Research Applications

Thalistine has several applications in scientific research, including:

    Chemistry: Used as a model compound to study bisbenzylisoquinoline alkaloids.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new chemical processes and materials.

Mechanism of Action

The mechanism of action of thalistine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Thalistine is structurally similar to other bisbenzylisoquinoline alkaloids such as:

  • Thalifaberine
  • Thalirecebine
  • Neothalfine
  • Thaliatrine

Uniqueness

What sets thalistine apart from these similar compounds is its unique combination of functional groups and its specific biological activities. Each bisbenzylisoquinoline alkaloid has distinct properties that make it suitable for different applications.

Properties

CAS No.

75352-25-9

Molecular Formula

C39H44N2O8

Molecular Weight

668.8 g/mol

IUPAC Name

(1S)-6,7-dimethoxy-1-[[4-methoxy-3-[4-[[(6S)-4-methoxy-7-methyl-8,9-dihydro-6H-[1,3]dioxolo[4,5-f]isoquinolin-6-yl]methyl]phenoxy]phenyl]methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol

InChI

InChI=1S/C39H44N2O8/c1-40-15-13-26-28(20-34(44-4)38(46-6)36(26)42)31(40)18-24-9-12-32(43-3)33(19-24)49-25-10-7-23(8-11-25)17-30-29-21-35(45-5)39-37(47-22-48-39)27(29)14-16-41(30)2/h7-12,19-21,30-31,42H,13-18,22H2,1-6H3/t30-,31-/m0/s1

InChI Key

OLUBXTYZCRTRJK-CONSDPRKSA-N

Isomeric SMILES

CN1CCC2=C3C(=C(C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=CC(=C(C(=C7CCN6C)O)OC)OC)OC)OC)OCO3

Canonical SMILES

CN1CCC2=C3C(=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C(=C7CCN6C)O)OC)OC)OC)OC)OCO3

Origin of Product

United States

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